Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18110282
InChI: InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3
SMILES:
Molecular Formula: C9H6F3NO
Molecular Weight: 201.14 g/mol

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-

CAS No.:

Cat. No.: VC18110282

Molecular Formula: C9H6F3NO

Molecular Weight: 201.14 g/mol

* For research use only. Not for human or veterinary use.

Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)- -

Specification

Molecular Formula C9H6F3NO
Molecular Weight 201.14 g/mol
IUPAC Name 1-isocyanato-2-methyl-4-(trifluoromethyl)benzene
Standard InChI InChI=1S/C9H6F3NO/c1-6-4-7(9(10,11)12)2-3-8(6)13-5-14/h2-4H,1H3
Standard InChI Key AJVYETTUPCFOKH-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CC(=C1)C(F)(F)F)N=C=O

Introduction

Structural and Molecular Characteristics

The molecular formula of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, is C₉H₆F₃NO, with a molecular weight of 225.15 g/mol. The trifluoromethyl group introduces strong electron-withdrawing effects, while the methyl group exerts a mild electron-donating influence. This electronic asymmetry impacts the compound’s reactivity in electrophilic substitution and nucleophilic addition reactions. The isocyanato group, a highly reactive functional group, enables the compound to participate in urea and carbamate formation .

Key Structural Features:

  • Isocyanato Group (-NCO): Governs reactivity toward amines, alcohols, and water, forming ureas, urethanes, and carbamic acids.

  • Trifluoromethyl Group (-CF₃): Enhances thermal stability and lipophilicity, making the compound resistant to metabolic degradation.

  • Methyl Group (-CH₃): Modulates steric hindrance and electronic effects at the ortho position.

Synthesis and Manufacturing

The synthesis of benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, likely follows pathways analogous to those of related aryl isocyanates. A common approach involves the phosgenation of corresponding amines or the Curtius rearrangement of acyl azides. For example, 4-(trifluoromethyl)benzyl isocyanate (CAS 102422-55-9) is synthesized via the reaction of 4-(trifluoromethyl)benzylamine with phosgene or its safer equivalents like triphosgene . Similarly, the target compound could be derived from 2-methyl-4-(trifluoromethyl)aniline through controlled phosgenation:

2-Methyl-4-(trifluoromethyl)aniline+COCl2Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-+2HCl\text{2-Methyl-4-(trifluoromethyl)aniline} + \text{COCl}_2 \rightarrow \text{Benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-} + 2\text{HCl}

Physicochemical Properties

While direct data for benzene, 1-isocyanato-2-methyl-4-(trifluoromethyl)-, are unavailable, properties of structurally similar compounds provide reliable estimates:

PropertyEstimated ValueSource Compound (CAS)
Density1.2–1.3 g/cm³102422-55-9
Boiling Point210–220°C102422-55-9
Flash Point85–90°C102422-55-9
Vapor Pressure0.2–0.4 mmHg at 25°C102422-55-9
LogP (Octanol-Water)3.1–3.3102422-55-9

The trifluoromethyl group contributes to low polarity and high thermal stability, while the methyl group slightly increases solubility in organic solvents like dichloromethane or tetrahydrofuran.

Reactivity and Applications

Reactivity Profile

  • With Amines: Forms substituted ureas, critical in drug discovery (e.g., antidiabetic agents):

    R-NCO+R’-NH2R-NH-C(O)-NH-R’+HCl\text{R-NCO} + \text{R'-NH}_2 \rightarrow \text{R-NH-C(O)-NH-R'} + \text{HCl}
  • With Alcohols: Produces urethanes used in coatings and adhesives:

    R-NCO+R’-OHR-NH-C(O)-O-R’\text{R-NCO} + \text{R'-OH} \rightarrow \text{R-NH-C(O)-O-R'}
  • Hydrolysis: Generates unstable carbamic acid, decomposing to amines and CO₂:

    R-NCO+H2OR-NH2+CO2\text{R-NCO} + \text{H}_2\text{O} \rightarrow \text{R-NH}_2 + \text{CO}_2

Industrial and Pharmaceutical Applications

  • Polyurethane Production: Serves as a crosslinker in high-performance elastomers.

  • Agrochemicals: Intermediate in herbicides and fungicides targeting resistant pathogens.

  • Pharmaceuticals: Key building block for kinase inhibitors and antiviral agents, as evidenced by Merck’s patent (WO2005/28445 A2) .

Regulatory and Environmental Considerations

  • HS Code: 2929109000 (Other isocyanates), subject to a 6.5% MFN tariff .

  • Environmental Impact: Limited ecotoxicological data available. Recommended disposal via licensed waste management facilities to prevent groundwater contamination .

Future Research Directions

  • Synthetic Optimization: Develop phosgene-free routes using carbamoyl chlorides or enzymatic catalysis.

  • Toxicological Studies: Evaluate chronic exposure risks and establish occupational exposure limits (OELs).

  • Applications in Material Science: Explore use in fluorinated polymers for aerospace or electronics.

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